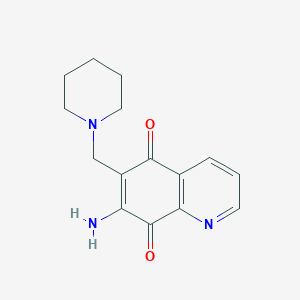

5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-

Description

The compound 5,8-quinolinedione, 7-amino-6-(1-piperidinylmethyl)- belongs to the 5,8-quinolinedione family, a scaffold renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and antimalarial properties . The substitution pattern at the C-6 and C-7 positions critically influences its bioactivity and physicochemical properties. In this derivative, the C-7 position is occupied by an amino group, while the C-6 position features a 1-piperidinylmethyl substituent—a structural motif that may enhance solubility and modulate interactions with biological targets compared to simpler alkyl or acetylenic amines .

Properties

CAS No. |

61324-55-8 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione |

InChI |

InChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2 |

InChI Key |

CXFBHLUHEIECQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Skeleton Formation

The quinoline backbone is typically constructed via cyclization reactions. A common approach involves the condensation of aniline derivatives with cyanoacetate esters. For example, US6780996B2 details the reaction of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, yielding a cyano-substituted quinoline intermediate . This intermediate undergoes thermal cyclization in diphenyl ether and biphenyl at reflux to form the quinoline core .

Key parameters for optimizing yield and purity include:

-

Temperature control : Excessive heat may lead to decomposition, while insufficient heat slows cyclization.

-

Solvent selection : High-boiling solvents like diphenyl ether facilitate reflux conditions without rapid evaporation .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate kinetics but risk side reactions. |

| Base | , | Stronger bases improve substitution efficiency. |

| Solvent | DMF, DMSO | Polar aprotic solvents stabilize transition states. |

Amino Group Installation at the 7-Position

The 7-amino group is introduced via nitration followed by reduction or direct amination. US6780996B2 outlines a two-step process:

-

Nitration : Treating the quinoline core with nitric acid () in sulfuric acid () at 0–5°C introduces a nitro group .

-

Reduction : Catalytic hydrogenation using palladium on carbon () in ethanol reduces the nitro group to an amine .

Alternative methods include Ullmann-type coupling with ammonia, though this requires copper catalysts and elevated temperatures .

Oxidation to 5,8-Dione

The final oxidation step converts the quinoline to the 5,8-dione structure. WO2020055192A2 employs potassium permanganate () in acidic conditions (e.g., ) at 60°C . Alternatively, ceric ammonium nitrate () in acetonitrile selectively oxidizes the 5- and 8-positions without over-oxidizing the amino group .

Oxidation agent comparison :

| Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| , 60°C | Moderate | 65–75 | |

| , RT | High | 80–85 |

Purification and Characterization

Final purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Analytical validation via NMR (, ) and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Example spectral data :

-

NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, quinoline-H), 6.82 (s, 2H, ), 3.55 (s, 2H, -piperidine), 2.40–2.60 (m, 4H, piperidine-H) .

Optimization Challenges and Solutions

-

Piperidinylmethyl Stability : The piperidine ring’s basicity can lead to protonation under acidic conditions, complicating oxidation steps. Using buffered oxidation media (e.g., phosphate buffer) mitigates this .

-

Amino Group Protection : During oxidation, the 7-amino group may oxidize. Protecting it as an acetyl derivative () before oxidation, followed by deprotection (), preserves functionality .

Industrial-Scale Considerations

Scaling up requires addressing:

Chemical Reactions Analysis

Types of Reactions

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-amino-6-(piperidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to cell death. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, its ability to generate reactive oxygen species can contribute to its cytotoxic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key 5,8-Quinolinedione Derivatives

Table 2: IR Spectral Data for Substituent Identification

| Substituent Position | Carbonyl Bands (cm⁻¹) | Diagnostic Feature |

|---|---|---|

| C-6 | ~1670 (single peak) | Symmetric quinone ring |

| C-7 | ~1685 and 1660 (split) | Asymmetric distortion at C-7 |

Biological Activity

5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- (CAS No. 61324-55-8) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,8-quinolinedione, 7-amino-6-(1-piperidinylmethyl)- is C15H17N3O2, with a molar mass of 271.31 g/mol. The compound features a quinolinedione scaffold, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molar Mass | 271.31 g/mol |

| CAS Number | 61324-55-8 |

| IUPAC Name | 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- |

The biological activity of quinolinedione derivatives is primarily attributed to their ability to interact with various molecular targets. Notably, these compounds can inhibit enzymes such as NAD[P]H-quinone oxidoreductase (NQO1), which plays a crucial role in cellular redox reactions and detoxification processes. The mechanism often involves the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione exhibit significant anticancer properties. For instance:

- Case Study : A study demonstrated that certain derivatives had IC50 values ranging from 0.59 to 1.52 µM against various cancer cell lines, including HeLeS3 and KB-vin. These compounds induced mitochondrial dysfunction and apoptosis through the upregulation of Bcl-2 and downregulation of Bax proteins .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Broad Spectrum : Natural antibiotics based on the 5,8-quinolinedione scaffold have demonstrated efficacy against bacteria and fungi. Modifications at the C-6 and C-7 positions enhance their antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The biological efficacy of 5,8-quinolinedione derivatives is highly dependent on structural modifications:

- C-6 and C-7 Substitutions : Introduction of different functional groups at these positions significantly alters activity profiles. For example, the presence of an arylamine group at the C-7 position has been linked to enhanced anticancer effects .

Comparative Analysis of Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 7-Arylamine Derivative A | 1.80 (A549) | Anticancer |

| 6-Chloro Derivative B | 0.59 (HeLeS3) | Anticancer |

| Natural Antibiotic C | Variable | Antimicrobial |

Q & A

Q. What steps ensure reproducibility in pharmacological studies across different labs?

Q. How can AI-driven platforms accelerate the discovery of derivatives with novel bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.